2-(Isoquinoline-1-carbonyl)-4-[5-(pyridin-4-YL)-1,3,4-oxadiazol-2-YL]-8-oxa-2-azaspiro[4.5]decane
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Overview
Description
2-(Isoquinoline-1-carbonyl)-4-[5-(pyridin-4-YL)-1,3,4-oxadiazol-2-YL]-8-oxa-2-azaspiro[4.5]decane is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinoline-1-carbonyl)-4-[5-(pyridin-4-YL)-1,3,4-oxadiazol-2-YL]-8-oxa-2-azaspiro[4.5]decane likely involves multiple steps, including the formation of the isoquinoline, pyridine, oxadiazole, and spirocyclic rings. Typical synthetic routes may involve:
Formation of Isoquinoline Ring: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride.
Formation of Pyridine Ring: Pyridine derivatives can be synthesized via Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-ketoester, and ammonia.
Formation of Oxadiazole Ring: This can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives.
Spirocyclic Ring Formation: This step may involve a spirocyclization reaction, where a suitable precursor undergoes intramolecular cyclization.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or oxygen atoms in the heterocyclic rings.
Reduction: Reduction reactions could target the carbonyl group or other unsaturated bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Medicine
If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating diseases.
Industry
In industrial applications, it might be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Pyridine Derivatives: Compounds with pyridine rings.
Oxadiazole Derivatives: Compounds with oxadiazole rings.
Spirocyclic Compounds: Compounds with spirocyclic structures.
Uniqueness
The uniqueness of 2-(Isoquinoline-1-carbonyl)-4-[5-(pyridin-4-YL)-1,3,4-oxadiazol-2-YL]-8-oxa-2-azaspiro[4.5]decane lies in its combination of multiple heterocyclic rings and spirocyclic structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H23N5O3 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
isoquinolin-1-yl-[4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-8-oxa-2-azaspiro[4.5]decan-2-yl]methanone |
InChI |
InChI=1S/C25H23N5O3/c31-24(21-19-4-2-1-3-17(19)7-12-27-21)30-15-20(25(16-30)8-13-32-14-9-25)23-29-28-22(33-23)18-5-10-26-11-6-18/h1-7,10-12,20H,8-9,13-16H2 |
InChI Key |
HCZQFJAOHDQYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CN(CC2C3=NN=C(O3)C4=CC=NC=C4)C(=O)C5=NC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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